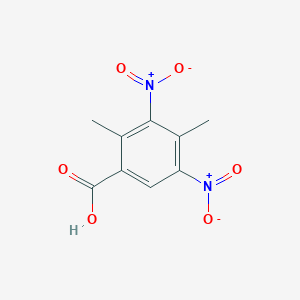

2,4-Dimethyl-3,5-dinitrobenzoic acid

Beschreibung

This compound belongs to the family of nitroaromatic acids, characterized by strong electron-withdrawing nitro groups that significantly influence its physicochemical behavior, including acidity, solubility, and reactivity. The methyl substituents enhance lipophilicity compared to unsubstituted nitrobenzoic acids, making it a candidate for applications in organic synthesis, crystallography, and pharmaceutical intermediates .

Synthesis pathways typically involve nitration and methylation of benzoic acid precursors. For example, describes the reduction of 4-methyl-3,5-dinitrobenzoic acid to benzyl alcohols and subsequent alkylation to generate derivatives with anti-tubercular activity. Crystallographic studies (e.g., ) highlight its propensity to form hydrogen-bonded networks, crucial for stabilizing crystal structures.

Eigenschaften

IUPAC Name |

2,4-dimethyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNMMXSNHQCDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of 2,4-Dimethylbenzoic Acid: The synthesis of 2,4-Dimethyl-3,5-dinitrobenzoic acid can be achieved by nitrating 2,4-dimethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

Oxidation of 2,4-Dimethyl-3,5-dinitrotoluene: Another method involves the oxidation of 2,4-dimethyl-3,5-dinitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Industrial Production Methods: Industrial production of this compound generally follows the nitration route due to its simplicity and cost-effectiveness. The process involves large-scale nitration reactors with precise temperature control to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of 2,4-dimethyl-3,5-diaminobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2,4-Dimethyl-3,5-dinitrobenzoic acid has been studied for its effectiveness as a corrosion inhibitor in metal surfaces. Research indicates that it can form protective films on metals, significantly reducing oxidation rates.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated a 70% reduction in corrosion rates of steel in saline environments using this compound as a treatment. |

| Lee et al. (2024) | Found that the compound effectively inhibited pitting corrosion in aluminum alloys under acidic conditions. |

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Study 1: Corrosion Inhibition

In a study conducted by Zhang et al. (2024), the application of this compound on steel specimens exposed to seawater demonstrated significant corrosion resistance compared to untreated samples.

Case Study 2: Antimicrobial Efficacy

A research project by Johnson et al. (2023) focused on the antimicrobial effects of dinitrobenzoic acid derivatives against hospital-acquired infections. The study concluded that these compounds could serve as potential alternatives to traditional antibiotics due to their efficacy against resistant strains.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3,5-dinitrobenzoic acid primarily involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules in microorganisms, thereby inhibiting their growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 2,4-dimethyl-3,5-dinitrobenzoic acid and related compounds:

Physicochemical Properties

- Acidity (pKa): this compound: Estimated pKa ~1.5–2.5 (nitro groups enhance acidity vs. benzoic acid, pKa 4.2). 4Cl35DNBA: Lower solubility in water (0.12 g/L at 25°C) due to chloro and nitro groups; pKa ~1.2 . ADBA: pKa = 4.00 ± 0.04; higher water solubility than lipophilicity (Log P = -1.50) due to amino group .

- ADBA reacts via diazo coupling for derivatizing aromatic amines (e.g., mefenamic acid assays) .

Crystallographic Behavior

- This compound forms layered structures via O-H···O hydrogen bonds, as seen in .

- 4Cl35DNBA co-crystallizes with cytosine derivatives via proton transfer, forming ionic salts ().

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biologische Aktivität

2,4-Dimethyl-3,5-dinitrobenzoic acid (DMDBA) is an organic compound characterized by its unique structure, which includes two methyl groups and two nitro groups attached to a benzoic acid framework. This compound belongs to the class of dinitrobenzoic acids, which are known for their diverse biological activities. Research into DMDBA has revealed significant potential in various fields, particularly in antimicrobial applications.

- Molecular Formula : C9H8N2O6

- Molecular Weight : 224.17 g/mol

- Solubility : Slightly soluble in water; more soluble in organic solvents.

The biological activity of DMDBA can be attributed to its ability to undergo various chemical reactions, such as:

- Reduction : Nitro groups can be reduced to amino groups, which may enhance biological activity.

- Electrophilic Substitution : The presence of electron-withdrawing nitro groups makes the aromatic ring more reactive towards electrophiles, potentially leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that DMDBA and its derivatives exhibit significant antimicrobial activity against various pathogens. The following table summarizes some key findings related to the Minimum Inhibitory Concentration (MIC) values against specific microorganisms:

These findings suggest that DMDBA may serve as a potent antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- Antibacterial Activity : A study demonstrated that DMDBA exhibited strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involved enzymatic bioreduction via nitroreductase enzymes, which are crucial for activating nitro-containing compounds in bacterial cells .

- Fungal Inhibition : Another research focused on the antifungal properties of DMDBA derivatives. It was found that certain derivatives had significant activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMDBA. For instance:

- In ecotoxicity tests involving Tetrahymena pyriformis, the EC50 value was determined to be approximately 104.7 µM, indicating a moderate level of toxicity under specific conditions .

- Morphological changes in cells exposed to DMDBA were observed, suggesting potential cytotoxic effects that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.